N-(4-ethoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
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Overview
Description
N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine is a complex organic compound that belongs to the class of bithiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine typically involves the reaction of 4-ethoxyaniline with 2,4-dimethylthiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the bithiazole ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-Ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
N-Pyrrolidino Etonitazene: A novel opioid with structural similarities to N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine.
Uniqueness
N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine stands out due to its bithiazole core, which imparts unique electronic and steric properties. These properties make it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H17N3OS2 |
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Molecular Weight |
331.5g/mol |
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H17N3OS2/c1-4-20-13-7-5-12(6-8-13)18-16-19-14(9-21-16)15-10(2)17-11(3)22-15/h5-9H,4H2,1-3H3,(H,18,19) |
InChI Key |
HCKRWLBHCDIUGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C |
Origin of Product |
United States |
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